N-(5-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide
Description
N-(5-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide is a heterocyclic compound featuring a thiazolo[5,4-c]pyridine core fused with a tetrahydro ring system. The molecule is substituted at position 5 with a 2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl group and at position 2 with a furan-2-carboxamide moiety. The dihydrobenzo dioxine group may enhance lipophilicity and metabolic stability, while the furan carboxamide could facilitate hydrogen-bonding interactions with biological targets .
Properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5S/c24-18(15-6-3-9-26-15)22-20-21-12-7-8-23(10-17(12)29-20)19(25)16-11-27-13-4-1-2-5-14(13)28-16/h1-6,9,16H,7-8,10-11H2,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDXDZIBCOFYKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=CC=CO3)C(=O)C4COC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Anticancer Properties
Recent studies have indicated that derivatives of this compound exhibit significant anticancer activity. For instance, compounds with similar structural features have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. In vitro assays demonstrated that certain derivatives led to increased apoptosis in cancer cell lines such as K562 and HeLa cells .
Table 1: HDAC Inhibition Activity of Related Compounds
| Compound | HDAC1 IC50 (µM) | HDAC3 IC50 (µM) | K562 Cell Viability (%) |
|---|---|---|---|
| D28 | >1000 | 24.45 ± 1.24 | 46.58 ± 0.35 |
| D29 | 32.59 ± 1.97 | 0.477 ± 0.01 | 48.84 ± 1.32 |
| D30 | 1.427 ± 0.02 | 0.100 ± 0.003 | 40.33 ± 1.20 |
This table illustrates the potency of various compounds in inhibiting specific HDAC enzymes and their effect on cell viability.
The mechanism through which this compound exerts its biological effects may involve the modulation of gene expression through epigenetic mechanisms. The inhibition of HDACs leads to hyperacetylation of histones and subsequent transcriptional activation of tumor suppressor genes while silencing oncogenes.
Case Study 1: In Vitro Anticancer Screening
A study conducted on a series of thiazolo[5,4-c]pyridine derivatives revealed that modifications at the carbonyl and nitrogen positions significantly impacted their anticancer efficacy. The lead compound demonstrated an IC50 value of approximately against HDAC3 and showed promising results in reducing the viability of K562 cells by over at .
Case Study 2: Structural Activity Relationship (SAR)
A comprehensive SAR analysis provided insights into how different substituents affect biological activity. For instance, the introduction of electron-withdrawing groups enhanced the inhibitory potency against HDACs while maintaining low cytotoxicity towards normal cells .
Comparison with Similar Compounds
Table 1: Structural Comparison of Target Compound and Analogs
Key Observations
Core Heterocycle Differences: The target compound’s thiazolo[5,4-c]pyridine core contrasts with the 1,4-dihydropyridine in AZ331 , the benzo[d]thiazole in ’s carbohydrazide , and the thieno[3,4-c]pyrazole in ’s analog .
Substituent Variability: The dihydrobenzo dioxine carbonyl group in the target compound is absent in AZ331 and the thienopyrazole analog but present in the benzo[d]thiazole carbohydrazide . This moiety may confer improved membrane permeability due to its lipophilic ether linkages. Furan-2-carboxamide is a common substituent across all analogs, suggesting its role as a critical pharmacophore for hydrogen bonding.
Functional Group Implications :
- The amide linkage in the target compound and analogs is crucial for stability and interactions with polar residues in binding pockets.
- Thioether and nitrile groups in AZ331 may enhance electronic effects or metabolic resistance compared to the target compound’s ether and thiazole groups .
Hypothetical Pharmacological Implications
While pharmacological data for the target compound are unavailable, structural analogs provide indirect insights:
- AZ331 ’s dihydropyridine core is associated with calcium channel modulation in literature, though its thioether and nitrile groups may alter target specificity .
- The thienopyrazole analog (CAS 958984-08-2) demonstrates how furan carboxamide retains relevance even in divergent core structures, possibly maintaining affinity for conserved enzymatic domains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
